molecular formula C22H19FN2O2S B2957604 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one CAS No. 851807-12-0

1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one

Cat. No.: B2957604
CAS No.: 851807-12-0
M. Wt: 394.46
InChI Key: BEROGNLYSCDXLU-UHFFFAOYSA-N
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Description

The compound 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one features a 4,5-dihydro-1H-imidazole core substituted at position 2 with a (2-fluorophenyl)methylsulfanyl group and at position 1 with a naphthalen-2-yloxy ethanone moiety. Key functional groups include:

  • Ethanone (C=O): Provides hydrogen-bonding capability and electron-withdrawing effects.

This structure is notable for its combination of fluorinated aromatic and polycyclic systems, which are common in pharmaceuticals for metabolic stability and target binding .

Properties

IUPAC Name

1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2S/c23-20-8-4-3-7-18(20)15-28-22-24-11-12-25(22)21(26)14-27-19-10-9-16-5-1-2-6-17(16)13-19/h1-10,13H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEROGNLYSCDXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving imidazole-containing compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the naphthalen-2-yloxy group can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Imidazole Core

Position and Nature of Aromatic Substituents
Compound Name Substituent (Position) Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-[(2-fluorophenyl)methylsulfanyl], 1-(naphthalen-2-yloxy)ethanone Thioether, Ethanone C₂₂H₁₉FN₂O₂S 394.46 Ortho-fluorine enhances steric effects; naphthyloxy increases hydrophobicity .
1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 2-chlorophenyl, sulfanyl Thiol, Chlorophenyl C₉H₇ClN₂OS 232.68 Smaller structure; chlorine’s higher electronegativity may alter reactivity.
2-[(4-fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole 4-fluorophenyl methylsulfanyl, 4-fluorophenyl sulfonyl Thioether, Sulfonyl C₁₆H₁₃F₂N₂O₂S₂ 382.41 Dual para-fluorine groups improve metabolic stability; sulfonyl enhances polarity.
1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-nitrophenyl)ethanone 3-fluorophenyl methylsulfanyl, 4-nitrophenyl Thioether, Nitro C₁₈H₁₆FN₃O₃S 397.40 Meta-fluorine reduces steric hindrance; nitro group increases electron withdrawal.
Key Observations :
  • Chlorine vs. Fluorine : Chlorine’s larger atomic size and lower electronegativity (compared to fluorine) may reduce membrane permeability but enhance halogen bonding .

Functional Group Modifications

Ethanone vs. Sulfonyl/Nitro Groups
  • Ethanone (Target Compound): Moderately electron-withdrawing, enabling hydrogen bonding.
Thioether vs. Thiol/Sulfonyl
  • Thioether (Target Compound) : Balances lipophilicity and stability; resistant to oxidation compared to thiols.
  • Thiol () : Prone to oxidation but capable of disulfide bond formation.

Biological Activity

The compound 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one is a synthetic derivative belonging to the class of imidazole compounds, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20FN3O3S
  • Molecular Weight : 421.5 g/mol

This compound features a complex structure that includes an imidazole ring and a naphthalene moiety, which are known to contribute to its biological activity.

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer potential. For instance, compounds with similar structures have shown selective cytotoxicity against tumorigenic cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases and inhibition of cell proliferation:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Varying concentrations leading to significant cell death.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Some imidazole derivatives act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.
    • Example: A related compound showed IC50 values of 46.42 µM for BChE and 157.31 µM for AChE, indicating selective inhibition which could be beneficial in treating neurodegenerative diseases.
  • DNA Interaction : Certain imidazole compounds can intercalate into DNA, disrupting replication and transcription processes, leading to cell death in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of imidazole derivatives against resistant strains of bacteria. The results indicated that modifications in the side chains significantly influenced their inhibitory activity, suggesting that similar structural modifications in our compound could enhance its antimicrobial properties.

Case Study 2: Anticancer Potential

In vitro studies on related imidazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through ROS generation and mitochondrial dysfunction. Such findings highlight the potential for therapeutic development targeting cancer cells while sparing normal cells.

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